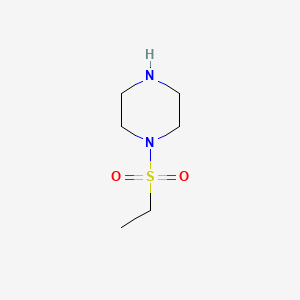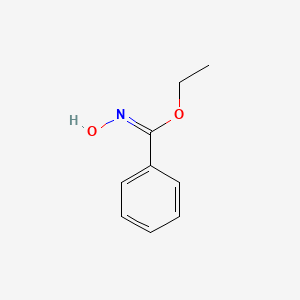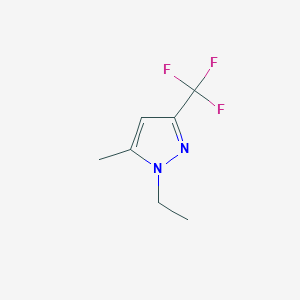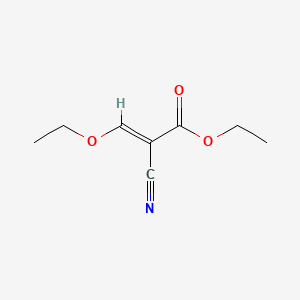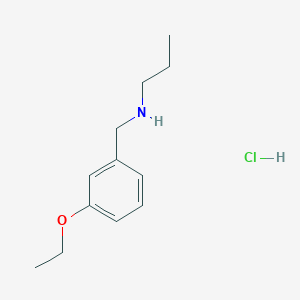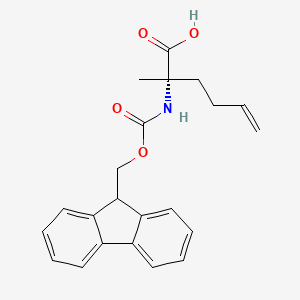
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-enoic acid
Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-enoic acid, also known as S-FAME, is a synthetic molecule with a range of applications in scientific research. It is an organic acid, derived from the amino acid leucine, and has been used in a variety of laboratory experiments due to its unique properties.
Scientific Research Applications
Peptide Synthesis
This compound is used as a building block in peptide synthesis . The Fmoc group (Fluoren-9-ylmethoxy carbonyl) is a protective group used in solid-phase peptide synthesis. It can be removed under mild basic conditions, which makes it suitable for constructing peptides in a sequential manner .
Stapled Peptides
“(S)-N-Fmoc-2-(3’-butenyl)alanine” is used in the synthesis of alkenyl building blocks for stapled peptides . Stapled peptides are a type of modified peptide that includes a “staple” (a hydrocarbon cross-link) which can enhance the peptide’s stability and binding affinity .
Labeling Cysteine via a Thioether Bond
The 3-butenyl group in this compound can react with a cysteine –SH to form a sidechain. This sidechain is stable under reducing conditions . This property can be used to label cysteine residues in proteins or peptides .
Synthesis of Fmoc Amino Acid Azides
The compound can be used in the synthesis of Fmoc amino acid azides . These azides are stable at room temperature and have a long shelf-life. They are useful as coupling agents in peptide synthesis .
Stability in Aqueous Washing Operations
The compound is stable in aqueous washing operations . This property is beneficial in various chemical processes where the compound needs to be washed with water or aqueous solutions .
Long Shelf-Life
The compound has a long shelf-life . This makes it suitable for storage and use in long-term research projects .
Mechanism of Action
Target of Action
It’s known that fmoc (9-fluorenylmethoxycarbonyl) compounds are generally used in peptide synthesis . They act as protective groups for amino acids during the synthesis process .
Mode of Action
The compound interacts with its targets by acting as a protective group for the amino acid during peptide synthesis . The Fmoc group is stable under basic and neutral conditions, but can be removed under acidic conditions, allowing the amino acid to participate in peptide bond formation .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the step-by-step addition of amino acids to a growing peptide chain, ensuring the correct sequence is maintained. The removal of the Fmoc group triggers the next step in the pathway, allowing the newly exposed amino acid to form a peptide bond with the next amino acid in the sequence .
Result of Action
The result of the compound’s action is the successful synthesis of a peptide with the correct amino acid sequence . By protecting the amino acid during synthesis, the compound ensures that peptide bond formation occurs at the correct location, resulting in the desired peptide product .
Action Environment
The action of the compound is influenced by the pH of the environment. The Fmoc group is stable under basic and neutral conditions, but can be removed under acidic conditions . Therefore, the pH of the reaction environment is a key factor influencing the compound’s action, efficacy, and stability.
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhex-5-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-3-4-13-22(2,20(24)25)23-21(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h3,5-12,19H,1,4,13-14H2,2H3,(H,23,26)(H,24,25)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWOKVRONYEEBJ-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743466 | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhex-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-enoic acid | |
CAS RN |
288617-72-1 | |
| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-5-hexenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288617-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhex-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



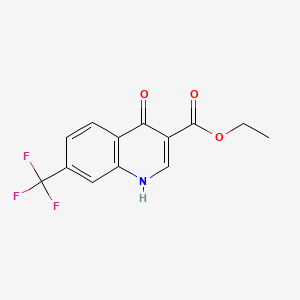

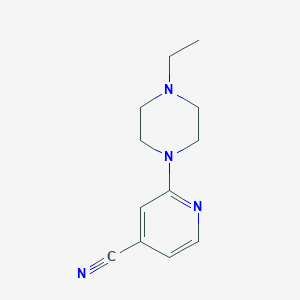
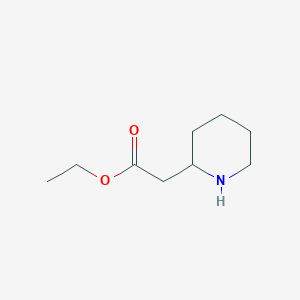

![1-[1-(4-Ethylphenyl)pyrrolidin-3-YL]methanamine oxalate](/img/structure/B3021321.png)
